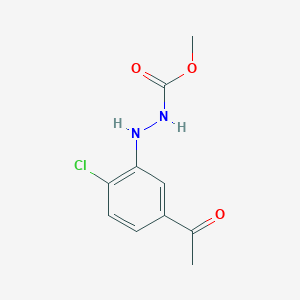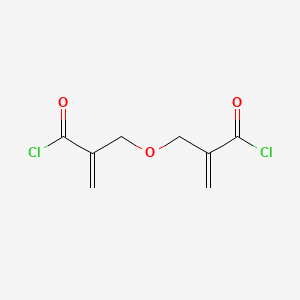
2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride is a chemical compound with the molecular formula C8H8Cl2O3. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of two carbonochloridoyl groups and a prop-2-enoyl chloride group, making it a versatile intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride typically involves the reaction of prop-2-enoyl chloride with a suitable chlorinating agent. One common method is the reaction of prop-2-enoyl chloride with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Addition Reactions: The double bonds in the compound can undergo addition reactions with electrophiles or nucleophiles.
Polymerization Reactions: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with specific properties.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Catalysts: Various catalysts may be used to facilitate addition and polymerization reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while polymerization reactions can produce polymers with unique properties.
Applications De Recherche Scientifique
2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a monomer in the production of specialized polymers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s chloridoyl groups are highly reactive, making it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorocarbonylallyloxymethyl)acryloyl chloride
- 2-Propenoyl chloride,2,2’-[oxybis(methylene)]bis
Uniqueness
2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride is unique due to its dual carbonochloridoyl groups and prop-2-enoyl chloride group, which confer high reactivity and versatility in chemical synthesis. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Propriétés
Numéro CAS |
652966-97-7 |
|---|---|
Formule moléculaire |
C8H8Cl2O3 |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
2-(2-carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C8H8Cl2O3/c1-5(7(9)11)3-13-4-6(2)8(10)12/h1-4H2 |
Clé InChI |
KLOHQWOGRLUMBP-UHFFFAOYSA-N |
SMILES canonique |
C=C(COCC(=C)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
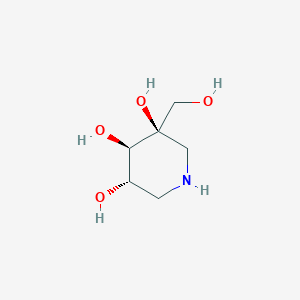
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)


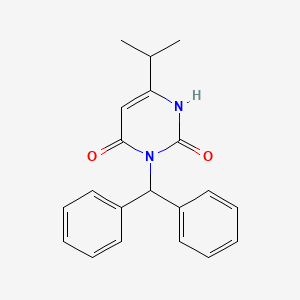
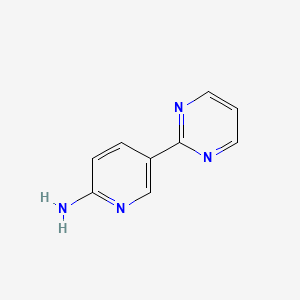
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)


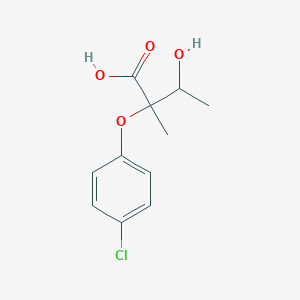
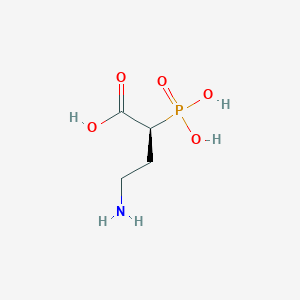
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
